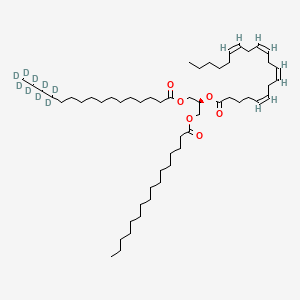
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is a deuterium-labeled version of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol. This compound is a triacylglycerol, which means it contains three fatty acid chains esterified to a glycerol backbone. The deuterium labeling is used to trace and quantify the compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves the esterification of glycerol with palmitic acid and arachidonic acid. The deuterium labeling is introduced by using deuterated palmitic acid. The reaction typically occurs under anhydrous conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The deuterium-labeled compound is often produced in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Used to investigate the role of triacylglycerols in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Used in the development of isotopically labeled standards for quality control and analytical testing.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves its incorporation into cellular membranes and lipid droplets. The deuterium labeling allows for precise tracking of the compound within biological systems. The compound interacts with various enzymes and receptors involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains oleic acid instead of palmitic acid at the sn-2 position.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid with a similar fatty acid composition but different functional groups.
Uniqueness: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This labeling provides valuable insights into lipid metabolism and dynamics that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C55H98O6 |
|---|---|
Molecular Weight |
864.4 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h16,19,25-26,28,31,37,40,52H,4-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b19-16-,26-25-,31-28-,40-37-/i2D3,5D2,8D2,11D2/t52-/m1/s1 |
InChI Key |
HZRYQDLJXVKCCU-DIZBVRQHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


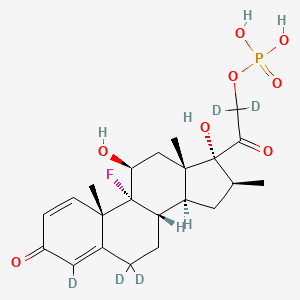
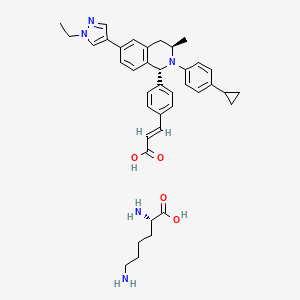
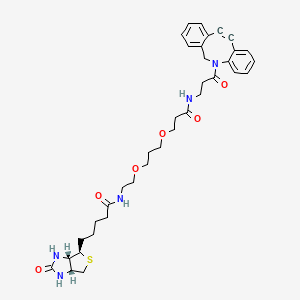
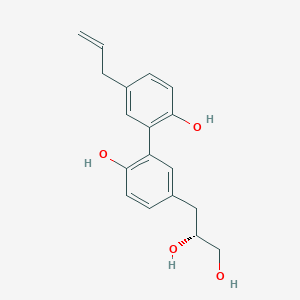
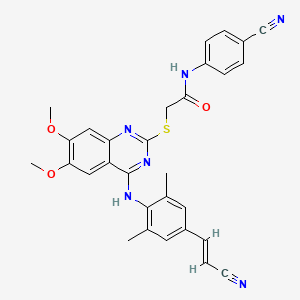
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
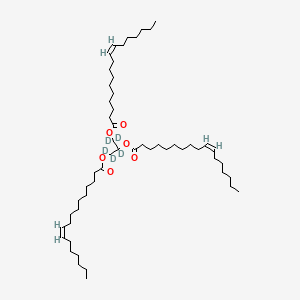


![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
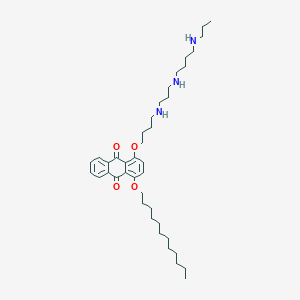
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
